molecular formula C36H50O16 B12741851 3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate CAS No. 188640-74-6

3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate

Cat. No.: B12741851
CAS No.: 188640-74-6
M. Wt: 738.8 g/mol
InChI Key: HTCOOGBPZYCUIH-LDJDDPOMSA-N
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Description

3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate is a complex organic compound with a unique structure It is characterized by multiple acetoxy groups and a cyclopenta-cyclododeca-oxiren framework

Preparation Methods

The synthesis of 3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate involves multiple steps. The synthetic route typically starts with the preparation of the core cyclopenta-cyclododeca-oxiren structure, followed by the introduction of acetoxy groups through acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties and use in drug development.

    Industry: It can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Compared to similar compounds, 3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate stands out due to its unique structure and functional groups. Similar compounds include other acetoxy-substituted cyclopenta-cyclododeca derivatives, which may have different properties and applications. The uniqueness of this compound lies in its specific arrangement of acetoxy groups and the presence of a methylene-oxiren moiety.

Properties

CAS No.

188640-74-6

Molecular Formula

C36H50O16

Molecular Weight

738.8 g/mol

IUPAC Name

[(9R)-2,9,10,11,12,16-hexaacetyloxy-3,3,7,10-tetramethyl-14-methylidene-8-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-15-yl] 2-methylpropanoate

InChI

InChI=1S/C36H50O16/c1-14(2)34(44)51-26-15(3)23-24(28(26)45-17(5)37)30(47-19(7)39)35(11,12)32-27(50-32)16(4)25(43)31(48-20(8)40)36(13,52-22(10)42)33(49-21(9)41)29(23)46-18(6)38/h14,16,23-24,26-33H,3H2,1-2,4-13H3/t16?,23?,24?,26?,27?,28?,29?,30?,31-,32?,33?,36?/m0/s1

InChI Key

HTCOOGBPZYCUIH-LDJDDPOMSA-N

Isomeric SMILES

CC1C2C(O2)C(C(C3C(C(C(C([C@H](C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)C(=C)C(C3OC(=O)C)OC(=O)C(C)C)OC(=O)C)(C)C

Canonical SMILES

CC1C2C(O2)C(C(C3C(C(C(C(C(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)C(=C)C(C3OC(=O)C)OC(=O)C(C)C)OC(=O)C)(C)C

Origin of Product

United States

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